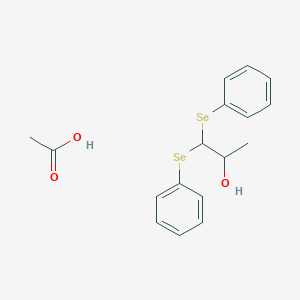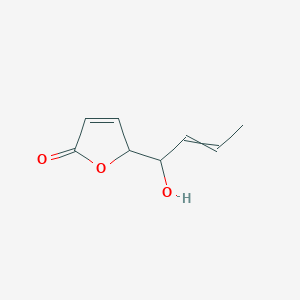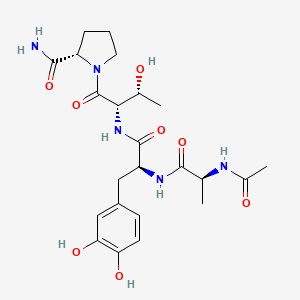
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is a synthetic peptide composed of five amino acids: acetylated alanine, tyrosine with a hydroxyl group at the third position, threonine, and proline, with an amide group at the C-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine (with a hydroxyl group at the third position), alanine, and finally acetylation of the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on tyrosine can be oxidized to form a quinone derivative.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
科学的研究の応用
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
作用機序
The mechanism of action of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The hydroxyl group on tyrosine can participate in hydrogen bonding and other interactions, affecting the peptide’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ac-Ala-Tyr-Thr-Pro-NH2: Lacks the hydroxyl group on tyrosine, which may affect its reactivity and interactions.
Ac-Ala-Tyr(3-OH)-Thr-Gly-NH2: Substitution of proline with glycine, altering the peptide’s conformational flexibility.
Ac-Ala-Tyr(3-OH)-Ser-Pro-NH2: Substitution of threonine with serine, affecting the peptide’s hydrogen bonding potential.
Uniqueness
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is unique due to the presence of the hydroxyl group on tyrosine, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable tool in various research applications.
特性
CAS番号 |
675154-03-7 |
|---|---|
分子式 |
C23H33N5O8 |
分子量 |
507.5 g/mol |
IUPAC名 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O8/c1-11(25-13(3)30)21(34)26-15(9-14-6-7-17(31)18(32)10-14)22(35)27-19(12(2)29)23(36)28-8-4-5-16(28)20(24)33/h6-7,10-12,15-16,19,29,31-32H,4-5,8-9H2,1-3H3,(H2,24,33)(H,25,30)(H,26,34)(H,27,35)/t11-,12+,15-,16-,19-/m0/s1 |
InChIキー |
YOQDSMJNLMUSSI-GPQWERQGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@H](C)NC(=O)C)O |
正規SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C(C)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)

![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
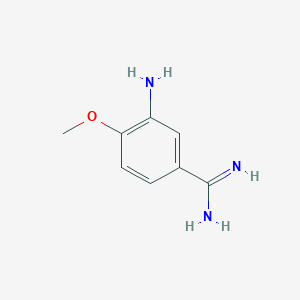
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
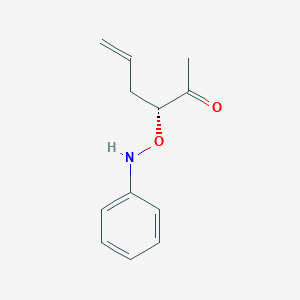
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
